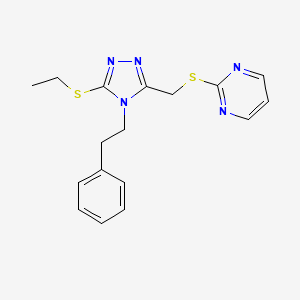
2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a useful research compound. Its molecular formula is C17H19N5S2 and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic molecule that combines features of triazole and pyrimidine, both of which are known for their diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H19N5S2 with a molecular weight of approximately 357.49 g/mol. The structure includes a pyrimidine ring linked to a triazole moiety through thioether groups, which may enhance its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that derivatives of This compound exhibit significant antimicrobial effects against various bacterial strains. The presence of sulfur in the structure is believed to play a role in its antimicrobial efficacy, as thioether compounds often show enhanced activity against pathogens due to their ability to disrupt cellular functions .
Anticancer Activity
The compound has shown promise as a potential therapeutic agent in cancer treatment. Studies suggest that it can inhibit cell proliferation in different cancer cell lines. The structural modifications at the pyrimidine ring's 4-position may enhance binding affinities to specific receptors involved in cancer pathways, thus influencing its anticancer properties .
Neuropharmacological Potential
Investigations into the interactions of this compound with biological systems have revealed that it may bind to serotonin receptors. This suggests potential applications in neuropharmacology, where modulation of serotonin pathways can impact mood disorders and other neurological conditions .
Synthesis
The synthesis of This compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings followed by functionalization with thioether groups. The complexity of its synthesis reflects the intricate nature of its biological activity .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent. |
| Anticancer Activity | In vitro studies showed inhibition of cell growth in various cancer cell lines (e.g., HT-29), indicating potential as an anticancer drug candidate. |
| Neuropharmacological Assessment | Binding affinity studies revealed interactions with serotonin receptors, suggesting possible applications in treating mood disorders. |
属性
IUPAC Name |
2-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S2/c1-2-23-17-21-20-15(13-24-16-18-10-6-11-19-16)22(17)12-9-14-7-4-3-5-8-14/h3-8,10-11H,2,9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEKDPIQPQUIDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













